An In-Depth Technical Guide to the Crystal Structure Analysis of Pseudoephedrine Sulfate
An In-Depth Technical Guide to the Crystal Structure Analysis of Pseudoephedrine Sulfate
Introduction: Charting the Uncharted Territory of a Crucial API
Pseudoephedrine sulfate is a widely used sympathomimetic amine, serving as a primary active pharmaceutical ingredient (API) for nasal decongestants.[1] In pharmaceutical development, the solid-state properties of an API are of paramount importance, directly influencing its stability, manufacturability, dissolution rate, and bioavailability. The precise three-dimensional arrangement of molecules in a crystal lattice—the crystal structure—governs these properties. Furthermore, the potential for an API to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both a significant risk and a valuable opportunity in drug development.[2]
Foundational Physicochemical Properties
Before embarking on a structural analysis, a thorough understanding of the material's basic properties is essential. These parameters inform experimental design, from solvent selection for crystallization to temperature programs for thermal analysis.
| Property | Value / Description | Significance for Crystal Analysis |
| Molecular Formula | (C₁₀H₁₅NO)₂·H₂SO₄ | Confirms the 2:1 stoichiometric ratio of the pseudoephedrine cation to the sulfate anion.[1] |
| Molecular Weight | 428.5 g/mol | Essential for calculating concentrations and for theoretical density calculations from crystallographic data.[1] |
| Appearance | White crystalline solid/powder | The crystalline nature suggests that diffraction techniques will be highly effective. |
| Solubility | Very soluble in water, freely soluble in alcohol. | Guides the selection of solvents for crystallization experiments. High solubility can make crystallization challenging, often requiring techniques that slowly reduce solubility (e.g., cooling, anti-solvent vapor diffusion). |
| Melting Range | 174–179 °C | Provides a key thermal event to target in Differential Scanning Calorimetry (DSC) for phase identification and purity assessment. |
Crystallization: The Gateway to Structural Elucidation
The success of a definitive crystal structure analysis hinges on the quality of the crystals. For Single-Crystal X-ray Diffraction (SCXRD), a well-ordered single crystal is mandatory. For other techniques, a pure, crystalline powder is required.
The Causality of Crystal Quality
The goal of crystallization is to encourage molecules to arrange themselves slowly and methodically into a thermodynamically stable, repeating lattice. Rapid precipitation traps disorder and impurities, leading to amorphous material or poorly diffracting microcrystals. Therefore, our protocols are designed to approach the point of supersaturation slowly, giving the molecules ample time to find their lowest energy state.
Experimental Protocol: Slow Evaporation for Single Crystal Growth
This method is a straightforward approach for obtaining initial crystals suitable for SCXRD.
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Solvent Selection: Based on its known solubility, prepare a saturated solution of pseudoephedrine sulfate in ethanol at room temperature.
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Preparation: Add approximately 50 mg of pseudoephedrine sulfate powder to a clean 4 mL glass vial. Add ethanol dropwise while stirring until the solid is completely dissolved. Add one or two additional drops of ethanol to ensure the solution is just under saturation.
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Filtration: Filter the solution through a 0.22 µm syringe filter into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites.
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Crystal Growth: Cover the vial with a cap, but do not tighten it fully. Instead, puncture the cap with a needle. This allows for very slow evaporation of the solvent.
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Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature (e.g., 20 °C).
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Monitoring: Observe the vial daily without disturbing it. Crystals should appear over several days to a week. Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they can be harvested for analysis.
Workflow for Comprehensive Solid-Form Screening
To investigate polymorphism, a wider range of crystallization conditions must be explored. The goal is to subject the molecule to different thermodynamic and kinetic conditions to access various possible crystal packing arrangements.
Caption: Interrelation of Analytical Techniques for Solid-State Characterization.
Thermal Analysis (DSC & TGA)
Thermal analysis measures changes in material properties as a function of temperature. [3]
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Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It reveals thermal transitions like melting, crystallization, and solid-solid phase transitions. [4]For pseudoephedrine sulfate, the primary expectation is a sharp endotherm corresponding to its melting point. The presence of multiple melting peaks or other transitions could indicate polymorphism or impurities.
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Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of bound water (hydrates) or residual solvents (solvates). [4]A TGA run on pseudoephedrine sulfate should show a flat baseline until the point of decomposition, unless it is a hydrate or solvate, in which case a stepwise mass loss will be observed at lower temperatures.
Experimental Protocol: DSC Analysis for Thermal Fingerprinting
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Sample Preparation: Accurately weigh 2-5 mg of the pseudoephedrine sulfate powder into an aluminum DSC pan. Crimp the pan with a lid.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Temperature Program:
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Equilibrate: Hold at 25 °C for 2 minutes.
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Ramp: Heat from 25 °C to 250 °C at a rate of 10 °C/min. This rate is a standard starting point that balances resolution and experimental time.
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Atmosphere: Use a nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
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Data Analysis: Analyze the resulting thermogram for thermal events. Record the onset temperature and peak maximum of the melting endotherm. This thermal profile is a critical piece of the characterization data package.
Vibrational Spectroscopy (FTIR/Raman) & Solid-State NMR (ssNMR)
These spectroscopic techniques provide information on the molecular level.
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FTIR/Raman: These methods probe the vibrational modes of chemical bonds. Since polymorphism involves different arrangements of molecules and hydrogen bonding networks, different polymorphs will often exhibit distinct shifts in their spectroscopic peaks, particularly in regions corresponding to N-H, O-H, and S-O stretches.
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Solid-State NMR (ssNMR): This technique probes the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N). Atoms in different crystallographic positions within a unit cell (or in different polymorphs) will experience slightly different magnetic fields, leading to distinct peaks in the ssNMR spectrum. It is exceptionally powerful for characterizing materials directly within formulated products. [5][6]
Conclusion: Building a Complete and Defensible Data Package
The comprehensive crystal structure analysis of an API like pseudoephedrine sulfate is a systematic, multi-faceted process. In the absence of public structural data, the responsibility falls on the pharmaceutical scientist to build this foundational knowledge from the ground up.
The workflow presented here—beginning with strategic crystallization and polymorph screening, followed by definitive structural elucidation via SCXRD, and corroborated by a suite of orthogonal techniques including PXRD, DSC, TGA, and spectroscopy—constitutes a robust and self-validating approach. Each technique provides a unique piece of the puzzle, and their collective agreement provides high confidence in the final solid-state characterization. This integrated data package is the bedrock upon which stable, safe, and effective pharmaceutical products are built.
References
-
Fawcett, T. G., Needham, F., Faber, J., & Kabekkodu, S. N. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14.
-
NETZSCH Analyzing & Testing. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
-
Fawcett, T. (n.d.). How to Analyze Drugs Using X-ray Diffraction. International Centre for Diffraction Data.
-
University of Zurich. (2018). Faster characterization of organic salts. analytica-world.com.
-
NETZSCH Analyzing & Testing. (n.d.). API Characterization.
-
University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. College of Chemistry.
-
Wysocka, M., & Szeleszczuk, Ł. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4337.
-
Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate.
-
TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
-
Moore, A., & Vocat, A. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
-
McPherson, A. (1999). A comparison of salts for the crystallization of macromolecules. Protein Science, 8(S2), 19-29.
-
Microbioz India. (2024). TGA vs DSC: Which Method is Best for Your Material Characterization?
-
National Center for Biotechnology Information. (n.d.). Pseudoephedrine. PubChem Compound Database.
-
Hanna, G. M., & Lau-Cam, C. A. (1991). Quantitative and structural determination of pseudoephedrine sulfate and its related compounds in pharmaceutical preparations using high-performance liquid chromatography. Journal of AOAC International, 74(4), 636-642.
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: The Cambridge Structural Database.
-
National Center for Biotechnology Information. (n.d.). Pseudoephedrine Sulfate. PubChem Compound Database.
-
WIPO (2003). Novel pharmaceutical compositions for antihistaminic-decongestant combination and method of making such compositions. Patent WO2003084510A1.
-
Li, Y., et al. (2017). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1030–1035.
-
Stephenson, G. A., et al. (1992). X-Ray Powder Diffraction Data for (1R,2R) -(−)-norpseudoephedrine hydrochloride, (lS,2R)-(+)-norephedrine hydrochloride, and (±)-norephedrine hydrochloride. Powder Diffraction, 7(1), 36-39.
-
Fleischer III, C. H., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Faraday Discussions.
-
Bellanca, M. (1953). Structural Crystallographic Relation between Sodium Sulfate and Potassium Sulfate and some other Synthetic Sulfate Minerals. American Mineralogist, 38(5-6), 461-474.
-
Fleischer III, C. H., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. PubMed.
-
CCDC. (2022). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository.
-
Fleischer III, C. H., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Faraday Discussions.
-
KEGG DRUG. (n.d.). Pseudoephedrine sulfate.
-
Lu, J., & Rohani, S. (2009). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Analysis, 5(3), 279-290.
-
Hago, M. J., & Pel, L. (2011). Sodium sulfate heptahydrate I: The growth of single crystals. Journal of Crystal Growth, 329(1), 44-51.
Sources
- 1. Pseudoephedrine Sulfate | C20H32N2O6S | CID 9802673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2003084510A1 - Novel pharmaceutical compositions for antihistaminic-decongestant combination and method of making such compositions - Google Patents [patents.google.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00089G [pubs.rsc.org]
